4,9-Dihydronaphtho[2,3-b]thiophen-4-yl 4-methoxybenzoate
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Overview
Description
4,9-Dihydronaphtho[2,3-b]thiophen-4-yl 4-methoxybenzoate is a complex organic compound that belongs to the class of naphthothiophenes This compound is characterized by a naphtho[2,3-b]thiophene core structure with a 4-methoxybenzoate ester group attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,9-Dihydronaphtho[2,3-b]thiophen-4-yl 4-methoxybenzoate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a naphthalene derivative, the thiophene ring can be introduced through a series of reactions involving sulfur-containing reagents. The final esterification step involves the reaction of the intermediate with 4-methoxybenzoic acid under acidic or basic conditions to form the desired ester.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions such as temperature, pressure, and the use of catalysts to improve yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4,9-Dihydronaphtho[2,3-b]thiophen-4-yl 4-methoxybenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the thiophene ring to a dihydrothiophene derivative.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
4,9-Dihydronaphtho[2,3-b]thiophen-4-yl 4-methoxybenzoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: It can be used in the production of advanced materials, such as organic semiconductors and photovoltaic devices.
Mechanism of Action
The mechanism of action of 4,9-Dihydronaphtho[2,3-b]thiophen-4-yl 4-methoxybenzoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would depend on the specific biological context and the nature of the interactions.
Comparison with Similar Compounds
Similar Compounds
- 4,9-Dihydronaphtho[2,3-b]furan-4-yl 4-methoxybenzoate
- 4,9-Dihydronaphtho[2,3-b]thiophene-4,9-dione
- 4,9-Dioxo-4,9-dihydronaphtho[2,3-c][1,2,5]thiadiazole-6-carbonitrile
Uniqueness
4,9-Dihydronaphtho[2,3-b]thiophen-4-yl 4-methoxybenzoate is unique due to its specific structural features, such as the combination of a naphtho[2,3-b]thiophene core with a 4-methoxybenzoate ester group. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
CAS No. |
920012-63-1 |
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Molecular Formula |
C20H16O3S |
Molecular Weight |
336.4 g/mol |
IUPAC Name |
4,9-dihydrobenzo[f][1]benzothiol-4-yl 4-methoxybenzoate |
InChI |
InChI=1S/C20H16O3S/c1-22-15-8-6-13(7-9-15)20(21)23-19-16-5-3-2-4-14(16)12-18-17(19)10-11-24-18/h2-11,19H,12H2,1H3 |
InChI Key |
QMRNSPCEYWSRBA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)OC2C3=C(CC4=CC=CC=C24)SC=C3 |
Origin of Product |
United States |
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